10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 336.61 g/mol. This compound is classified under dibenzazepine derivatives and is recognized for its utility in pharmaceutical applications, particularly in the synthesis of carbamazepine, a medication used to treat epilepsy and bipolar disorder. The compound is identified by the CAS number 33948-20-8 and is often utilized as an intermediate in organic synthesis and drug formulation processes .
The synthesis of 10-bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride typically involves several steps that may include bromination and carbonylation reactions. One common method includes the bromination of 10,11-dihydro-5H-dibenz[b,f]azepine followed by chlorination to introduce the carbonyl chloride functional group.
The molecular structure of 10-bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride features a dibenzazepine core with a bromine atom and a carbonyl chloride substituent. The compound's structural representation can be described by its SMILES notation: ClC(=O)N1c2ccccc2CC(Br)c3ccccc13
.
As an intermediate, 10-bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride participates in various chemical reactions that facilitate further modifications or derivatizations.
These reactions are critical for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for compounds derived from 10-bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride primarily relates to their pharmacological effects when used as intermediates in pharmaceuticals like carbamazepine.
This mechanism contributes to its effectiveness in treating epilepsy and mood disorders .
These properties are essential for handling and application in laboratory settings .
The primary applications of 10-bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride include:
This compound's significance lies not only in its direct applications but also as a building block for more complex pharmaceutical agents.
The dibenzazepine scaffold represents a privileged structure in medicinal chemistry, characterized by a tricyclic system comprising two benzene rings fused to a seven-membered azepine ring. This conformation creates a semi-rigid, planar structure that enables optimal interactions with diverse biological targets. The 10,11-dihydro variant (lacking the C10-C11 double bond) provides enhanced conformational flexibility while maintaining the essential geometry for receptor binding. This core structure serves as the pharmacophoric foundation for numerous clinically significant agents, including tricyclic antidepressants (imipramine), anxiolytics (opipramol), and anticonvulsants (carbamazepine) [4].
The electron-rich aromatic system facilitates π-π stacking interactions with aromatic residues in binding pockets, while the nitrogen atom (typically positioned at the 5-position) can participate in hydrogen bonding or serve as a site for functionalization. The dibenzazepine core's bioisosteric relationship with phenothiazines further expands its therapeutic utility, allowing for targeted modifications while retaining affinity for CNS targets [4]. Beyond pharmaceuticals, this scaffold exhibits photophysical properties suitable for materials science applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where its extended π-system facilitates charge transport [4].
Table 1: Clinically Approved Pharmaceuticals Based on the Dibenzazepine Core
Compound | Core Structure | Therapeutic Category | Key Structural Features |
---|---|---|---|
Carbamazepine (6) | 10,11-Dihydrodibenzazepine | Anticonvulsant, Mood stabilizer | Carboxamide at C5 position |
Imipramine (3) | Dibenzazepine | Tricyclic antidepressant | Dimethylaminopropyl side chain at N5 |
Clomipramine (4) | Dibenzazepine | Tricyclic antidepressant | Chlorophenyl-piperazinyl side chain |
Opipramol (5) | Dibenzazepine | Anxiolytic | Hydroxyethylpiperazinyl side chain |
The introduction of bromine at the C10 position of 10,11-dihydrodibenzazepine (yielding 10-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine) creates a multifaceted modification with profound implications for chemical behavior. Bromine's substantial atomic radius (1.85 Å) introduces significant steric bulk at the bridgehead position, altering molecular conformation and accessibility to the reactive center. This substitution transforms the molecule into a versatile intermediate for transition-metal-catalyzed cross-coupling reactions, as evidenced by its use in Suzuki, Stille, and Negishi reactions .
Electronically, the carbon-bromine bond exhibits a dipole moment (bond polarity ~2.96 D) that polarizes adjacent bonds, rendering the C10 position electrophilic. This polarization activates the molecule toward nucleophilic substitution (S~N~2) or oxidative addition to Pd(0) complexes. The bromide's electron-withdrawing effect (+I effect) also modulates the electron density at the carbonyl chloride functionality, enhancing its electrophilic character. This electronic communication between functional groups creates synergistic reactivity unavailable in non-brominated analogues . Crystallographic analysis reveals that bromination induces torsional strain in the azepine ring, distorting the typical boat conformation toward a twisted-boat geometry. This distortion exposes the carbonyl chloride to nucleophilic attack while simultaneously protecting the brominated carbon from sterically hindered reagents—a phenomenon exploited in regioselective transformations [7].
Table 2: Comparative Properties of Brominated vs. Non-Brominated Dibenzazepine Carbonyl Chlorides
Parameter | 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | Impact on Reactivity |
---|---|---|---|
Molecular Weight | 336.61 g/mol | 257.71 g/mol [6] | Increased mass affects stoichiometry in catalytic reactions |
Melting Point | Not reported (decomp.) | 120-124°C [2] | Altered crystalline packing impacts solid-state reactions |
Electron Density at C10 | δ⁺ (electrophilic) | Neutral | Enables oxidative addition in cross-coupling |
Steric Environment at C10 | Crowded (van der Waals radius Br = 1.85 Å) | Accessible | Directs regioselectivity in nucleophilic substitutions |
Dipole Moment | Increased (~3.5 D estimated) | ~2.8 D (calculated) | Enhances solubility in polar aprotic solvents |
The carbonyl chloride (–C(O)Cl) moiety serves as an exceptionally reactive electrophilic handle that enables diverse transformations under mild conditions. Its high reactivity stems from the synergistic polarization of the C=O bond (carbon δ⁺) and C–Cl bond (chlorine δ⁻), creating a dual electrophilic center susceptible to nucleophilic attack. This group undergoes nucleophilic acyl substitution 10⁴–10⁶ times faster than carboxylic esters, facilitating rapid derivatization without requiring catalysts [8].
Key synthetic applications include:
The carbonyl chloride's reactivity is electronically modulated by the bromine substituent, as confirmed by computational analysis showing decreased LUMO energy (-2.1 eV vs. -1.8 eV in non-brominated analogue) that enhances susceptibility to nucleophilic attack. This cooperative effect enables sequential functionalization: initial Pd-catalyzed coupling of C-Br followed by nucleophilic substitution at carbonyl chloride under orthogonal conditions [8].
Table 3: Synthetic Applications of Carbonyl Chloride in Medicinal Chemistry
Reaction Type | Conditions | Products | Medicinal Chemistry Application |
---|---|---|---|
Aminolysis | R-NH₂ / DCM, -78°C → 25°C, 2h | Substituted amides (R = alkyl, aryl) | Carbamazepine precursor synthesis [3] |
Bromination | Br₂ / chlorobenzene, 92-97°C, 8.5h | trans-10,11-Dibromo-10,11-dihydro derivative | Anticonvulsant intermediate [3] |
Urea Formation | NaN₃ then R-NH₂ / toluene, 80°C | Urea derivatives | P2X4 receptor antagonists [3] [8] |
Suzuki Coupling | Pd(PPh₃)₄, R-B(OH)₂ / dioxane-H₂O, 80°C | 10-Aryl substituted derivatives | OLED materials [4] |
Rosemund Reduction | H₂, Pd/BaSO₄, quinoline, xylene, reflux | Aldehyde intermediates | Neuroprotective agent synthesis [4] |
The strategic combination of bromine substitution and carbonyl chloride functionality creates a bifunctional linchpin capable of sequential orthogonal transformations. This versatility positions 10-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride as a critical building block in pharmaceutical synthesis, materials science, and catalyst design.
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: